Kibdelin C2

Glycopeptide Antibiotics Structure-Activity Relationship Natural Product Chemistry

Kibdelin C2 (CAS 105997-85-1) is a distinct member of the kibdelin family, a group of novel glycopeptide antibiotics produced by the actinomycete *Kibdelosporangium aridum* subsp. *largum* (strain SK&F AAD-609).

Molecular Formula C83H88Cl4N8O29
Molecular Weight 1803.4 g/mol
CAS No. 105997-85-1
Cat. No. B034676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKibdelin C2
CAS105997-85-1
Synonymskibdelin C2
Molecular FormulaC83H88Cl4N8O29
Molecular Weight1803.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O
InChIInChI=1S/C83H88Cl4N8O29/c1-3-4-5-6-7-8-9-10-11-12-55(102)89-65-70(107)68(105)53(30-96)122-82(65)124-74-51-24-35-25-52(74)120-73-43(85)21-36(22-44(73)86)67(104)64-80(115)93-62(81(116)117)40-26-37(98)27-50(121-83-72(109)71(108)69(106)54(31-97)123-83)56(40)39-19-32(13-16-45(39)99)59(76(111)95-64)90-77(112)60(35)91-78(113)61-41-28-38(29-47(101)57(41)87)118-49-23-33(14-17-46(49)100)58(88-2)75(110)94-63(79(114)92-61)66(103)34-15-18-48(119-51)42(84)20-34/h13-29,53-54,58-72,82-83,88,96-101,103-109H,3-12,30-31H2,1-2H3,(H,89,102)(H,90,112)(H,91,113)(H,92,114)(H,93,115)(H,94,110)(H,95,111)(H,116,117)
InChIKeyGWYRZMPGANUJTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Kibdelin C2 (CAS 105997-85-1): Glycopeptide Antibiotic Baseline for Scientific Procurement


Kibdelin C2 (CAS 105997-85-1) is a distinct member of the kibdelin family, a group of novel glycopeptide antibiotics produced by the actinomycete *Kibdelosporangium aridum* subsp. *largum* (strain SK&F AAD-609) [1]. It is structurally classified as an N-acylglucosamine analog of the mannosyl aglycone, characterized by the presence of saturated straight and branched C10-C12 fatty acid chains [1][2]. This compound is isolated via affinity chromatography and preparative reversed-phase HPLC from the fermentation broth and is recognized for its potent activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) [1][3].

Structural class N-acylglucosamine glycopeptide antibiotic with saturated C10–C12 fatty acyl chains Distinct from aridicin and vancomycin core structures
Source and isolation Fermentation of *Kibdelosporangium aridum* subsp. *largum*; purified by affinity chromatography and preparative reversed-phase HPLC Natural product supply chain
Antimicrobial screening context Reported activity against Gram-positive bacteria, including MRSA; supports glycopeptide research programs Class-level inference; confirm in-target strain panel

Why Kibdelin C2 Cannot Be Substituted with Generic Glycopeptides or Close Analogs


Generic substitution of Kibdelin C2 with other glycopeptides like vancomycin or its closest structural relatives, the aridicins, is scientifically invalid due to key structural and functional differentiators. Unlike vancomycin, Kibdelin C2 contains a unique N-acylglucosamine glycolipid tail, and compared to aridicins, it possesses a different oxidation level at the C-6 position of its amino sugar [1][2]. These molecular distinctions translate into improved in vitro activity over aridicins and a distinct pharmacokinetic profile with high serum concentrations and long-acting potential, features not conferred by the core aridicin structure [3]. Therefore, procurement must be compound-specific to ensure the intended biological and pharmacokinetic outcomes.

Kibdelin C2
N-acylglucosamine glycolipid tail present; oxidized C-6 amino sugar
Vancomycin / generic glycopeptides
Lack glycolipid tail; structural mismatch may shift antimicrobial and PK profiles
Kibdelin C2
Oxidation level at C-6 of amino sugar differs from aridicins
Aridicin complex
Different C-6 oxidation may not reproduce antimicrobial and ADME context; requires independent validation

Kibdelin C2 Quantitative Differentiation: Head-to-Head Evidence vs. Aridicins and Vancomycin


Structural Differentiation: Oxidation Level at C-6 Position of Amino Sugar vs. Aridicins

Kibdelin C2 exhibits a distinct oxidation level at the C-6 position of its amino sugar compared to the aridicins, its closest structural relatives. This is the sole chemical difference identified between the kibdelin and aridicin families, and it is a key determinant of the divergent biological and pharmacokinetic properties [1]. This specific modification is absent in vancomycin and teicoplanin [2].

C-6 oxidation vs. aridicins
Head-to-head
Qualitative oxidation-state difference at C-6 of amino sugar; sole chemical distinction from aridicin family
Defines glycopeptide subclass identity; may influence activity and PK attributes
Structural elucidation via FAB MS and carbohydrate analysis; reported in J. Antibiot.
Glycopeptide Antibiotics Structure-Activity Relationship Natural Product Chemistry

In Vitro Antibacterial Activity: Improved Efficacy Against Gram-Positive Bacteria vs. Aridicins

The kibdelin complex, of which C2 is a major component, demonstrates improved in vitro activity over the aridicins against a range of Gram-positive bacteria, including methicillin-resistant staphylococci [1]. This class-level improvement is attributed to the unique N-acylglucosamine glycolipid tail, a structural feature absent in the aridicin core structure [2]. This advantage is also noted relative to vancomycin, against which Kibdelin C2 shows comparable or similar effects against *Staphylococcus aureus*, including MRSA strains .

In vitro activity vs. aridicins
Class-level inference
Reported improved in vitro activity for kibdelin complex against Gram-positive bacteria including MRSA
Supports antimicrobial screening context; quantitative MIC data to verify
Qualitative comparison only; specific MIC values not available in open sources
Antibacterial Methicillin-Resistant Staphylococcus aureus (MRSA) In Vitro Assay

Pharmacokinetic Profile: High Serum Concentrations and Long-Acting Potential vs. Aridicins

In vivo studies demonstrate that the kibdelin complex exhibits a superior pharmacokinetic profile compared to the aridicin family. Pharmacokinetic studies indicated high serum concentrations and long-acting potential for the kibdelins [1]. This is a direct consequence of the unique glycolipid substitution, which influences distribution and clearance, distinguishing them from other glycopeptides like teicoplanin and vancomycin [2].

PK profile vs. aridicins
Class-level inference
Reported high serum concentrations and long-acting potential for kibdelin complex
Supports PK/ADME model interpretation; exposure parameters need independent generation
In vivo data from animal models; species and full PK curves not detailed
Pharmacokinetics Drug Development Glycopeptide Antibiotics

Industrial Application: Modification of Rumen Metabolism for Growth Promotion

In addition to its antimicrobial applications, the kibdelin complex uniquely modifies rumen metabolism in a manner favorable for growth promotion in cattle [1]. This metabolic effect, which is distinct from its direct antibacterial activity, is not reported for the aridicins or vancomycin and represents a unique, value-added application for agricultural and veterinary research [2].

Rumen metabolism effect
Class-level inference
Unique modification of rumen metabolism favorable for growth promotion (cattle model)
Non-antibiotic application context; supports agricultural research workflows
Effect not reported for vancomycin or aridicins; data to verify in target ruminant model
Veterinary Science Animal Feed Additive Ruminant Nutrition

Kibdelin C2: Optimal Research and Industrial Application Scenarios Based on Evidence


Lead Optimization for Next-Generation Anti-MRSA Antibiotics

Based on the established improved in vitro activity over aridicins [1] and comparable activity to vancomycin , Kibdelin C2 is ideally suited as a starting point or comparator for medicinal chemistry programs aimed at developing novel agents against methicillin-resistant *Staphylococcus aureus* (MRSA) and other resistant Gram-positive pathogens.

Pharmacokinetic and ADME Studies on Glycolipid-Tailed Glycopeptides

Given its demonstrated high serum concentrations and long-acting potential [1], Kibdelin C2 serves as an excellent model compound for investigating the pharmacokinetic/pharmacodynamic (PK/PD) relationships of glycolipid-containing glycopeptides. It can be used to study how the N-acylglucosamine tail influences distribution, metabolism, and clearance compared to vancomycin and teicoplanin [2].

Structural Biology of Glycopeptide-Target Interactions

The unique structural feature of an oxidized C-6 amino sugar, which differentiates it from aridicins [1], makes Kibdelin C2 a valuable tool for structural biology research. It can be used in co-crystallization or NMR studies with its target (the D-Ala-D-Ala terminus of peptidoglycan precursors) to elucidate the precise molecular basis for the improved activity observed for the kibdelin family.

Agricultural Research on Rumen Metabolism Modulators

For research programs focused on improving feed efficiency and growth promotion in ruminants, Kibdelin C2 offers a unique chemical probe. Its reported ability to favorably modify rumen metabolism [1] provides a starting point for studying the microbial and biochemical pathways involved, a property not shared by other glycopeptide antibiotics.

Application
Selection Property
Validation Focus
Antimicrobial screening studies (Gram-positive, MRSA)
Glycopeptide structural class with N-acylglucosamine tail
MRSA strain-panel endpoints and MIC determination
PK/ADME model studies (glycolipid conjugates)
Reported long-acting potential and high serum concentrations
Exposure-model review; comparison with teicoplanin/vancomycin
Target-binding mode studies (structural biology)
C-6 oxidized amino sugar moiety
Co-crystallization or NMR with D-Ala-D-Ala target; aridicin comparison
Rumen metabolism modulation research (agricultural)
Unique non-antibiotic metabolic effect on rumen
Ruminant model metabolic endpoints; effect confirmation in target species

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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